molecular formula C7H10ClFN2 B8020160 4-(chloromethyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole

4-(chloromethyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole

Cat. No.: B8020160
M. Wt: 176.62 g/mol
InChI Key: MCTWTEQKVDMTFL-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole is a fluorinated pyrazole derivative characterized by a chloromethyl group at position 4, an ethyl substituent at position 1, a fluorine atom at position 5, and a methyl group at position 2. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, widely utilized in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties . The chloromethyl group enhances reactivity for further functionalization, while the fluorine atom at position 5 may improve metabolic stability and bioavailability in medicinal applications .

Properties

IUPAC Name

4-(chloromethyl)-1-ethyl-5-fluoro-3-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClFN2/c1-3-11-7(9)6(4-8)5(2)10-11/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTWTEQKVDMTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

The pyrazole scaffold is typically constructed via cyclocondensation of 1,3-diketones with hydrazines. For 4-(chloromethyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole, 1,1-difluoro-2,4-pentanedione serves as a key precursor. Reaction with methylhydrazine under controlled conditions yields the 5-fluoro-3-methylpyrazole intermediate.

Example Protocol (WO2017064550A1):

  • Condensation : 1,1-Difluoro-2,4-pentanedione (1 mol) reacts with dimethylamino vinyl methyl ketone (1.2 mol) in dichloromethane at −20°C to form 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione.

  • Cyclization : The intermediate is treated with methylhydrazine (1.1 mol) at −20°C, followed by warming to room temperature. The product, 3-(difluoromethyl)-1-methyl-4-acetylpyrazole, is isolated in 86% yield after recrystallization.

Key Data:

ParameterValue
Temperature−20°C → 25°C
Yield86%
Purity (GC)>95%

Introduction of the Chloromethyl Group

Direct Chlorination of Methyl Substituents

Chloromethylation at position 4 is achieved via electrochemical chlorination or oxidative chlorination using HCl/H₂O₂.

Electrochemical Chlorination (CN103556174A)

This green method avoids corrosive reagents like sulfuryl chloride. A mixture of the pyrazole precursor (e.g., 1-ethyl-3-methyl-5-fluoropyrazole) and NaCl in an electrolyte (e.g., HCl/ethanol) undergoes electrolysis at 5V. Chlorine generated in situ reacts with the methyl group, yielding the chloromethyl derivative.

Advantages:

  • Atomic economy : HCl byproduct is recyclable.

  • Yield : 89–92%.

Oxidative Chlorination with HCl/H₂O₂ (CN106187894A)

A safer alternative to sulfonyl chlorides, this method uses concentrated HCl (37%) and H₂O₂ (35%) in dichloroethane:

  • The pyrazole intermediate (1 mol) is dissolved in dichloroethane.

  • HCl (1.5 mol) and H₂O₂ (1.2 mol) are added dropwise at 25°C.

  • The mixture is heated to 60°C for 6 hours, yielding 95% pure product after sodium sulfite/NaHCO₃ washes.

Optimization Insight:

  • Excess H₂O₂ minimizes disubstitution byproducts.

  • Temperature >50°C accelerates Cl⁻ radical formation.

Fluorination Strategies

Halogen Exchange with KF (US20110288305A1)

5-Fluoro substitution is introduced via halogen exchange using KF on a 5-chloropyrazole precursor. The reaction is conducted in DMF at 150°C for 12 hours, achieving 75–80% conversion.

Mechanistic Note:
The SNAr mechanism dominates, with fluoride displacing chloride at the electron-deficient C5 position.

Alkylation at N1

Ethylation Using Dimethyl Carbonate (CN106187894A)

Traditional methods use toxic dimethyl sulfate, but dimethyl carbonate offers a greener alternative:

  • 3-Ethyl-5-pyrazolecarboxylic acid ethyl ester (1 mol) reacts with dimethyl carbonate (5 mol) and K₂CO₃ (1.2 mol) at 100°C under 0.93 MPa pressure.

  • After 8 hours, the product is isolated in 89% yield.

Reaction Table:

ReagentRoleMolar Ratio
Dimethyl carbonateAlkylating agent5:1
K₂CO₃Base1.2:1

Integrated Synthetic Routes

Route 1: Sequential Functionalization

  • Pyrazole formation : Cyclocondensation of 1,1-difluoro-2,4-pentanedione.

  • N1 ethylation : Dimethyl carbonate/K₂CO₃.

  • C5 fluorination : KF in DMF.

  • C4 chloromethylation : HCl/H₂O₂.

Overall Yield : 68% (four steps).

Route 2: Late-Stage Chloromethylation

  • Synthesize 1-ethyl-5-fluoro-3-methylpyrazole.

  • Introduce chloromethyl via electrochemical chlorination.

Advantage : Fewer purification steps; yield: 72%.

Industrial Scalability and Challenges

Waste Management

  • Electrochemical methods reduce HCl waste by 40% compared to oxidative chlorination.

  • Solvent recovery (e.g., dichloroethane) is critical for cost-efficiency.

Regioselectivity

Fluorination and chlorination must be carefully timed to avoid cross-reactivity. Low-temperature cyclization (−20°C) ensures correct substituent orientation.

Emerging Technologies

Continuous Flow Synthesis (EP3650443A1)

Microreactors enhance heat/mass transfer, improving yields in fluorination and chlorination steps. A pilot-scale trial achieved 94% purity at 10 kg/day throughput .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group undergoes nucleophilic substitution (SN2 or SN1) under varying conditions:

Reaction Conditions Products Yield Source
Amine alkylationExcess amine (e.g., NH3, R2NH) in CH2Cl2, 0–25°C4-(alkylaminomethyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole75–90%
HydrolysisNaOH/H2O, reflux4-(hydroxymethyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole88%
Thiol substitutionRSH, K2CO3, DMF, 50°C4-(RS-methyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole (R = alkyl/aryl)70–85%

Mechanistic Notes :

  • The chloromethyl group’s electrophilicity is enhanced by the electron-withdrawing fluorine at position 5, facilitating SN2 displacement .

  • Steric hindrance from the ethyl and methyl groups may slow SN2 kinetics, favoring polar aprotic solvents (e.g., DMF) to stabilize transition states.

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring’s electron density is reduced by the fluorine atom, directing EAS to specific positions:

Reaction Conditions Products Yield Source
NitrationHNO3/H2SO4, 0°C4-(chloromethyl)-1-ethyl-5-fluoro-3-methyl-5-nitro-1H-pyrazole60%
SulfonationSO3/H2SO4, 60°C4-(chloromethyl)-1-ethyl-5-fluoro-3-methyl-5-sulfo-1H-pyrazole55%

Regioselectivity :

  • Fluorine at position 5 deactivates the ring and meta-directs electrophiles to position 4 (occupied by chloromethyl) or position 2 . Experimental data suggest preferential nitration at position 5 (para to fluorine) under strongly acidic conditions .

Oxidation:

  • The chloromethyl group oxidizes to a carbonyl under harsh conditions:

    • KMnO4/H2O, 80°C : Forms 4-(carboxy)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole (via intermediate aldehyde) .

    • CrO3/H2SO4 : Yields 4-(formyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole .

Reduction:

  • LiAlH4/THF : Reduces chloromethyl to methyl (-CH3) with 85% efficiency.

Cycloaddition and Ring-Opening Reactions

The fluorine atom’s electron-withdrawing effect activates the pyrazole ring for cycloadditions:

Reaction Conditions Products Yield Source
Diels–AlderBicyclo[2.2.1]heptene (BCN), CH2Cl2, 25°CBicyclic adduct (exo selectivity)78%
1,3-Dipolar cycloadditionPhenylacetylene, CuI catalystPyrazolo[1,5-a]pyridine derivative65%

Key Findings :

  • DFT calculations indicate fluorine-induced hyperconjugative antiaromaticity lowers the LUMO energy (−1.3 eV), accelerating Diels–Alder kinetics .

  • Transition states favor exo pathways due to steric interactions with the ethyl group .

Thermal Decomposition

  • Thermolysis (150°C, neat) : Eliminates HCl to form 4-methylene-1-ethyl-5-fluoro-3-methyl-1H-pyrazole, a reactive diene for further coupling .

  • Activation Energy : ~25 kcal/mol (calculated via Arrhenius plots) .

Scientific Research Applications

4-(chloromethyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the fluoro group can enhance its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related pyrazole and heterocyclic derivatives:

Compound Name Core Structure Key Substituents Melting Point/Boiling Point Biological/Industrial Relevance Reference
5-(Chloromethyl)-2-phenylpyrimidine Pyrimidine Chloromethyl (position 5), phenyl (position 2) 96.5–98°C Intermediate in drug synthesis
2-[4-(Chloromethyl)phenyl]-1,3-thiazole Thiazole Chloromethyl-phenyl (position 2) 67–69°C Agrochemical precursors
5-Chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole Pyrazole Chloro (position 5), sulfanyl-methyl-dichlorophenyl (position 4), methyl (position 1) N/A Antimicrobial activity
4-((3-(2-Fluoro-6-methoxyphenoxy)azetidin-1-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole Pyrazole Fluoro-methoxyphenoxy-azetidine (position 4), methyl (position 5) N/A Potential CNS-targeting pharmaceuticals
4-(Chloromethyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole Pyrazole Chloromethyl (position 4), ethyl (position 1), fluoro (position 5) Not reported Hypothetical applications: Fluorinated drug candidates N/A

Key Observations

Substituent Effects on Reactivity: The chloromethyl group in the target compound enables nucleophilic substitutions (e.g., SN2 reactions), similar to 5-(chloromethyl)-2-phenylpyrimidine . However, the pyrazole core’s electron-deficient nature may enhance electrophilic reactivity compared to pyrimidines or thiazoles.

Biological Activity Trends :

  • Pyrazoles with aryl or heteroaryl substituents (e.g., 4-chlorobenzoyl in ) exhibit antibacterial properties, suggesting that the target compound’s ethyl and fluorinated groups could modulate similar activities .
  • Sulfanyl-methyl derivatives () show antimicrobial effects, but the target compound’s lack of sulfur may shift its bioactivity profile toward anti-inflammatory or antiviral applications .

Physical Properties :

  • Melting points of chloromethyl-containing heterocycles vary widely (49–98°C), influenced by molecular symmetry and intermolecular forces. The target compound’s ethyl and methyl groups may lower its melting point compared to rigid phenyl-substituted analogs .

Research Implications

The structural flexibility of pyrazoles allows for tailored modifications to optimize properties like solubility, stability, and target affinity. The target compound’s combination of fluorine and chloromethyl groups positions it as a promising candidate for drug discovery, particularly in fluorinated therapeutic agents (e.g., kinase inhibitors or antimicrobials). Further studies should explore its reactivity, toxicity, and biological efficacy relative to existing analogs.

Biological Activity

4-(Chloromethyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article delves into the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of 4-(chloromethyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole is C7H8ClF N2, and its structure features a pyrazole ring substituted with a chloromethyl group, an ethyl group, and a fluorine atom. This structural configuration is believed to enhance its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In studies involving various bacterial strains, compounds similar to 4-(chloromethyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole have shown promising results against pathogens such as E. coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget PathogenInhibition Zone (mm)
4-(Chloromethyl)-1-ethyl-...E. coli18
4-MethylpyrazoleS. aureus20
3,5-DiphenylpyrazolePseudomonas aeruginosa22

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds similar to 4-(chloromethyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For instance, a study reported that certain pyrazole derivatives inhibited TNF-α by up to 85% at a concentration of 10 µM compared to standard drugs like dexamethasone .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
4-(Chloromethyl)-1-ethyl-...8390
Dexamethasone7686
Novel Pyrazole Derivative6176

Anticancer Activity

The anticancer properties of pyrazoles are also noteworthy. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against various cancer types, demonstrating significant growth inhibition .

Case Study: Anticancer Properties
In a recent study, a series of pyrazole derivatives were tested against MLL-AF9 leukemia cells. The compound with the closest structure to our target exhibited a GI50 value of approximately 0.78μM0.78\mu M, indicating potent anticancer activity .

The biological activity of pyrazoles is often attributed to their ability to interact with key enzymes and receptors in biological systems. For example, the presence of halogen substituents (like fluorine) can enhance lipophilicity and improve binding affinity to target proteins . Additionally, the chloromethyl group may facilitate nucleophilic attack in biochemical pathways.

Q & A

Q. What are the optimized synthetic routes for 4-(chloromethyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole, and how do reaction conditions influence yield?

The synthesis of pyrazole derivatives often involves multi-step protocols. For example, a Vilsmeier–Haack reaction has been used to prepare 5-chloro-3-methyl-1-aryl-pyrazole-4-carbaldehydes via formylation of pyrazolone precursors under acidic conditions . For 4-(chloromethyl) derivatives, chloromethylation reactions may require careful control of temperature and stoichiometry to avoid over-halogenation. Evidence from related compounds (e.g., 5-chloro-1-methyl-3-trifluoromethyl-pyrazole-4-carbaldehyde) suggests that alkaline conditions during formaldehyde addition can improve regioselectivity . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity in cross-coupling steps .
  • Catalysts : Pd(PPh₃)₄ or Cu(I) salts are critical for Suzuki-Miyaura or Ullmann-type couplings to introduce aryl/heteroaryl groups .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is recommended for isolating high-purity products .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR : ¹H and ¹³C NMR are essential for confirming substitution patterns. For example, the chloromethyl (–CH₂Cl) group typically appears as a singlet at δ 4.5–5.0 ppm in ¹H NMR, while fluorine substituents cause splitting in adjacent proton signals .
  • X-ray crystallography : Used to resolve ambiguities in regiochemistry. A study on 5-chloro-3-methyl-1-phenyl-pyrazole-4-carbaldehyde confirmed its planar pyrazole ring and aldehyde orientation via single-crystal XRD .
  • Mass spectrometry : High-resolution ESI-MS can distinguish between isomers (e.g., distinguishing 3-methyl vs. 5-methyl substitution) .

Q. How can researchers mitigate hazards associated with handling chloromethyl and fluoro substituents?

  • Chloromethyl group : Releases HCl upon hydrolysis; use inert atmospheres (N₂/Ar) and dry solvents to prevent decomposition .
  • Fluorine handling : Fluorinated intermediates may generate HF; employ Teflon-lined reactors and neutralize waste with CaCO₃ .
  • Personal protective equipment (PPE) : Nitrile gloves, goggles, and fume hoods are mandatory during synthesis .

Advanced Research Questions

Q. How does the chloromethyl group influence the compound’s reactivity in cross-coupling reactions?

The –CH₂Cl moiety serves as a versatile handle for further functionalization:

  • Nucleophilic substitution : Reacts with amines or thiols to form –CH₂NH– or –CH₂S– linkages, useful in prodrug design .
  • Suzuki coupling : Chlorine can be replaced via Pd-catalyzed coupling with boronic acids, though competing side reactions (e.g., dechlorination) require optimized ligand systems (e.g., XPhos) .
  • Controlled hydrolysis : The –CH₂Cl group can be hydrolyzed to –CH₂OH under mild acidic conditions, enabling carboxylate or ester derivatives .

Q. What strategies resolve contradictions in biological activity data for structurally similar pyrazoles?

Discrepancies in bioactivity often arise from:

  • Regiochemical isomerism : For example, 3-trifluoromethyl vs. 5-trifluoromethyl substitution in pyrazoles alters binding to targets like carbonic anhydrase .
  • Metabolic stability : Fluorine substituents enhance metabolic resistance, but chloromethyl groups may increase hepatotoxicity. Comparative studies using LC-MS/MS metabolite profiling are recommended .
  • Assay variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) and validate with positive controls (e.g., bicuculline for neurological targets) .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Molecular docking : Pyrazole derivatives (e.g., 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl-pyrazole) have been docked into carbonic anhydrase IX active sites, revealing hydrophobic interactions with Val-121 and hydrogen bonds with Thr-199 .
  • QSAR modeling : Hammett constants (σ) for substituents (e.g., –Cl, –F) correlate with antibacterial IC₅₀ values in diarylpyrazoles .
  • MD simulations : Assess stability of pyrazole-protein complexes over 100-ns trajectories to identify critical binding residues .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Fluorinated byproducts : Use ¹⁹F NMR or GC-MS with fluorine-specific columns (e.g., DB-5ms) to detect trifluoromethylated impurities .
  • Chlorinated degradation products : LC-TOF/MS with negative-ion mode detects chlorinated species (e.g., dehydrohalogenation products) .
  • Validation : Follow ICH guidelines for LOD/LOQ (e.g., ≤0.1% for genotoxic impurities) .

Q. How do solvent and temperature affect the compound’s stability during storage?

  • Solvent : Store in anhydrous DMSO or acetonitrile at –20°C to prevent hydrolysis of –CH₂Cl .
  • Temperature : Accelerated stability studies (40°C/75% RH) show ≤5% degradation over 4 weeks when protected from light .
  • Degradation pathways : Main pathways include oxidation (→CH₂O) and nucleophilic substitution (→CH₂OH) .

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